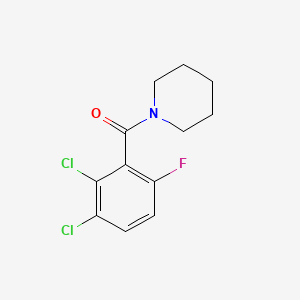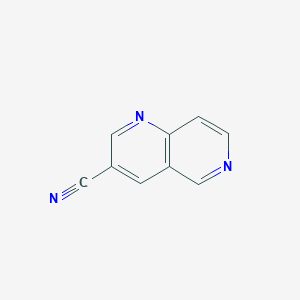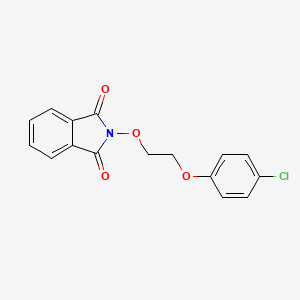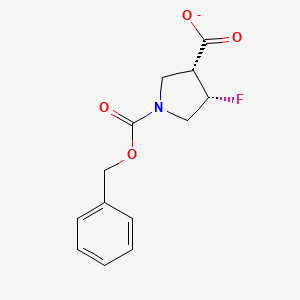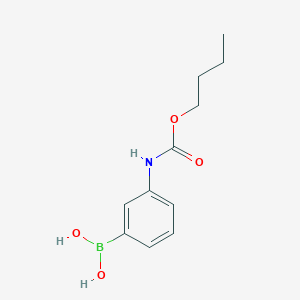
3-Butoxycarbonylaminophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxycarbonylaminophenylboronic acid, also known as 3-(N-Boc-amino)phenylboronic acid, is an organic compound with the molecular formula C11H16BNO4. This compound is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their unique chemical properties and are widely used in organic synthesis, medicinal chemistry, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxycarbonylaminophenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butoxycarbonylaminophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butoxycarbonylaminophenylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Butoxycarbonylaminophenylboronic acid involves its interaction with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting biomolecules . The compound’s ability to interact with specific molecular targets and pathways is being explored for therapeutic applications, particularly in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
- 3-Aminophenylboronic acid
- 4-(N-Boc-amino)phenylboronic acid
- 3-Ethoxycarbonylphenylboronic acid
- 4-Aminophenylboronic acid pinacol ester
Comparison: 3-Butoxycarbonylaminophenylboronic acid is unique due to its Boc-protected amino group, which provides stability and allows for selective reactions. Compared to 3-Aminophenylboronic acid, the Boc-protected version is less reactive and more suitable for specific synthetic applications . The presence of the Boc group also makes it more versatile in medicinal chemistry, where protecting groups are often used to control reactivity and improve selectivity .
Eigenschaften
CAS-Nummer |
1309980-75-3 |
|---|---|
Molekularformel |
C11H16BNO4 |
Molekulargewicht |
237.06 g/mol |
IUPAC-Name |
[3-(butoxycarbonylamino)phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-2-3-7-17-11(14)13-10-6-4-5-9(8-10)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) |
InChI-Schlüssel |
XESUEUMDUBPYNR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)NC(=O)OCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




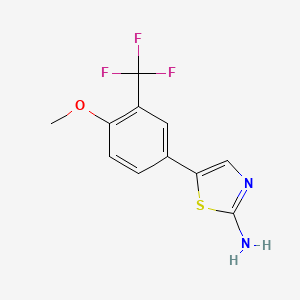
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)
